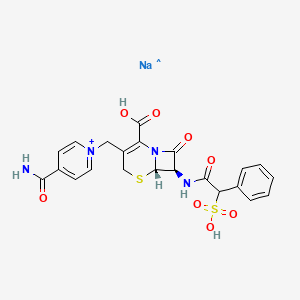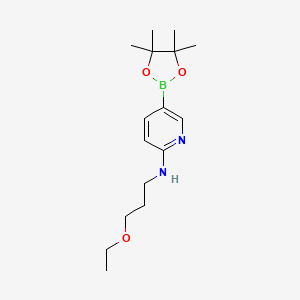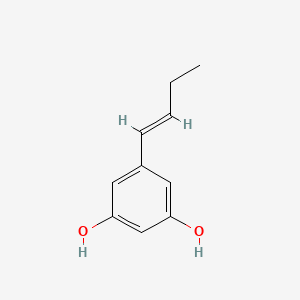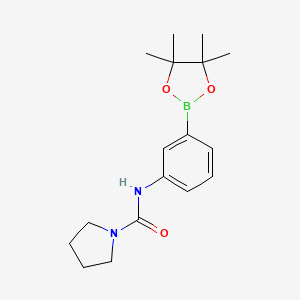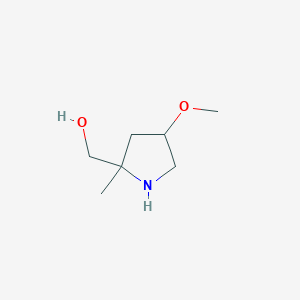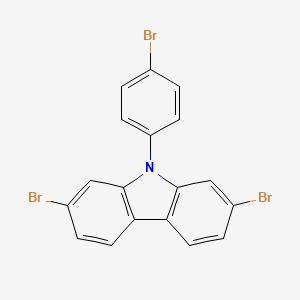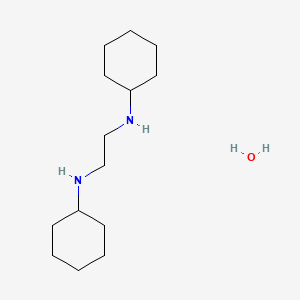
1,2-Bis(cyclohexylamino)ethane hydrate
Overview
Description
1,2-Bis(cyclohexylamino)ethane hydrate is a useful research compound. Its molecular formula is C14H30N2O and its molecular weight is 242.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1,2-Bis(cyclohexylamino)ethane hydrate is clay minerals, specifically montmorillonite . Clay minerals can cause wellbore instability and reservoir damage when they hydrate. The compound acts as a clay-swelling inhibitor to prevent these issues .
Mode of Action
This compound interacts with its target, montmorillonite, through adsorption . The compound’s molecular conformation significantly affects its adsorption ability. Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .
Biochemical Pathways
It is known that the compound prevents the hydration of clay minerals, thereby inhibiting their swelling . This action likely affects various biochemical pathways related to clay mineral hydration and swelling.
Pharmacokinetics
The compound’s adsorption stability on the montmorillonite surface decreases with increasing temperature , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of clay mineral swelling. By inhibiting the hydration of these minerals, the compound reduces the risk of wellbore instability and reservoir damage .
Action Environment
Environmental factors, particularly temperature, significantly influence the action, efficacy, and stability of this compound. Increasing temperature can lead to more frequent conformational changes, weakening the interaction between the compound and montmorillonite, thus reducing adsorption stability .
Biochemical Analysis
Biochemical Properties
1,2-Bis(cyclohexylamino)ethane hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with formamides and methylamines in the presence of catalysts such as ionic liquids and Pd/C systems . These interactions are crucial for the selective synthesis of formamides and methylamines, which are important in various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a clay-swelling inhibitor, preventing the hydration of clay minerals and thereby reducing the risk of wellbore instability and reservoir damage. This indicates its potential impact on cellular processes related to hydration and stability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to interact with montmorillonite surfaces, affecting the molecular conformation and adsorption stability . These interactions are crucial for its function as a clay-swelling inhibitor and its role in biochemical reactions involving formamides and methylamines.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have shown that its adsorption stability on montmorillonite surfaces decreases with increasing temperature . This indicates that its effectiveness as a clay-swelling inhibitor may vary over time and under different temperature conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its function in biochemical reactions. For instance, it has been shown to participate in the selective synthesis of formamides and methylamines through interactions with ionic liquids and Pd/C systems .
Properties
IUPAC Name |
N,N'-dicyclohexylethane-1,2-diamine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.H2O/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;/h13-16H,1-12H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVKEMQPVVPGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCNC2CCCCC2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


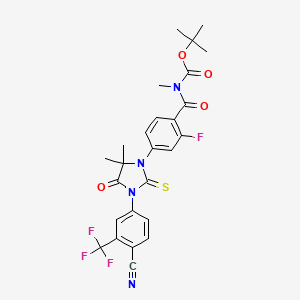
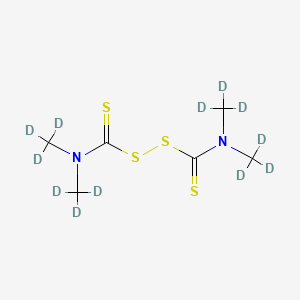

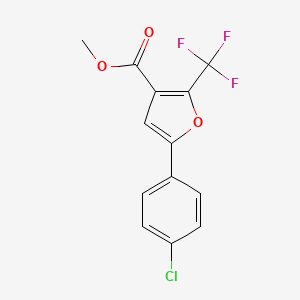
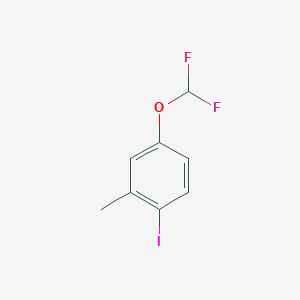
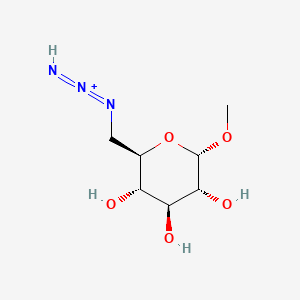
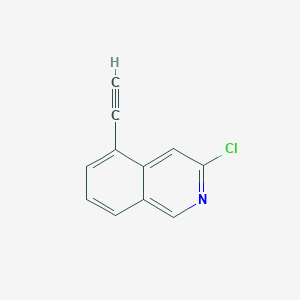
![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)
